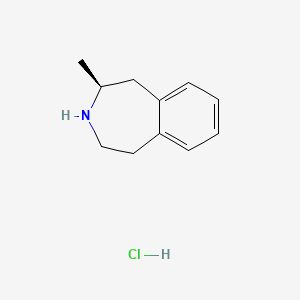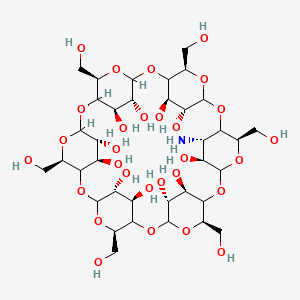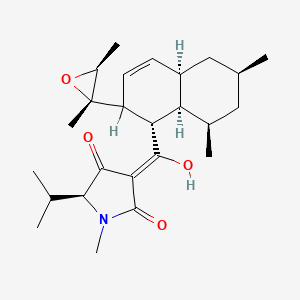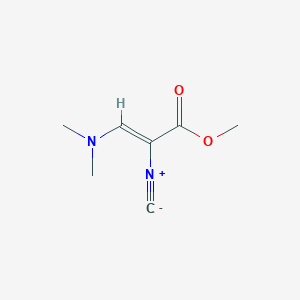
(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as SKF-82958 and has been shown to have significant effects on the central nervous system. In
Mécanisme D'action
The mechanism of action of (4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride is believed to involve its interaction with dopamine receptors in the brain. Specifically, it has been shown to act as a partial agonist at D1 receptors and as an antagonist at D2 receptors. This unique pharmacological profile has led to its investigation as a potential treatment for Parkinson's disease, as well as other dopamine-related disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is believed to contribute to its therapeutic effects in Parkinson's disease. Additionally, it has been shown to increase cAMP levels in the brain, which may contribute to its antidepressant and antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride for lab experiments is its well-characterized pharmacological profile. This makes it an ideal compound for investigating the mechanisms of action of dopamine-related drugs. However, one limitation of this compound is that it is relatively expensive and may not be readily available in some research settings.
Orientations Futures
There are a number of potential future directions for research on (4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride. One area of interest is its potential as a treatment for Parkinson's disease. Additional research is needed to better understand its pharmacological profile and to determine its efficacy in clinical trials. Another area of interest is its potential as an antidepressant and antipsychotic agent. Future research may focus on its effects on other neurotransmitter systems and its potential for use in combination with other drugs. Finally, there is potential for this compound to be used as a tool for investigating the mechanisms of action of dopamine-related drugs.
Méthodes De Synthèse
(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride can be synthesized using a variety of methods. One common method involves the reaction of 4-methyl-1,2,3,4-tetrahydroisoquinoline with acetic anhydride in the presence of a Lewis acid catalyst. This reaction produces the intermediate 4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, which can then be converted to the hydrochloride salt using hydrochloric acid.
Applications De Recherche Scientifique
(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have significant effects on dopamine receptors in the brain, which has led to its investigation as a potential treatment for Parkinson's disease and other dopamine-related disorders. Additionally, this compound has been shown to have potential as an antidepressant and antipsychotic agent.
Propriétés
IUPAC Name |
(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-8-11-5-3-2-4-10(11)6-7-12-9;/h2-5,9,12H,6-8H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCHSDVJDUKBGX-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2CCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2CCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76209-99-9 |
Source


|
| Record name | 1H-3-Benzazepine, 2,3,4,5-tetrahydro-2-methyl-, hydrochloride, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76209-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate](/img/structure/B1142467.png)
